molecular formula C24H21N3O5 B11238166 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11238166
M. Wt: 431.4 g/mol
InChI Key: BSKBGLVGLGJWHU-UHFFFAOYSA-N
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Description

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its complex structure, which includes a chromene core, a pyridazine ring, and an ethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base such as piperidine.

    Synthesis of the Pyridazine Ring: The pyridazine ring is often synthesized via the reaction of hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate.

    Coupling Reaction: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the pyridazine derivative reacts with 4-ethoxyphenyl bromide.

    Final Coupling: The final step involves coupling the chromene core with the pyridazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory, anticancer, and antimicrobial properties, although more research is needed to confirm these effects.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its specific ethoxyphenyl substitution, which can influence its biological activity and chemical reactivity. This unique substitution pattern may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in biological systems.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-2-30-18-9-7-16(8-10-18)20-11-12-22(27-26-20)31-14-13-25-23(28)19-15-17-5-3-4-6-21(17)32-24(19)29/h3-12,15H,2,13-14H2,1H3,(H,25,28)

InChI Key

BSKBGLVGLGJWHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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